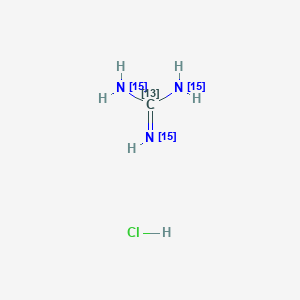
Guanidine-13C,15N3 hydrochloride
Vue d'ensemble
Description
Guanidine-13C,15N3 hydrochloride: is a stable isotope-labeled compound of guanidine hydrochloride. It is characterized by the presence of carbon-13 and nitrogen-15 isotopes, making it a valuable tool in various scientific research applications. Guanidine hydrochloride itself is a strong chaotropic agent and protein denaturant, widely used in biochemical and molecular biology research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Guanidine-13C,15N3 hydrochloride involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanidine molecule. This can be achieved through the reaction of isotopically labeled precursors under controlled conditions. For example, isotopically labeled ammonium chloride (15NH4Cl) can be reacted with isotopically labeled cyanamide (13C-NH2) to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process requires stringent control of reaction conditions to ensure high purity and isotopic enrichment. The final product is then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: Guanidine-13C,15N3 hydrochloride can undergo various chemical reactions, including:
Oxidation: Guanidine can be oxidized to form guanidino compounds.
Reduction: Reduction reactions can convert guanidine to its corresponding amine.
Substitution: Guanidine can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidine can yield guanidino acids, while reduction can produce amines .
Applications De Recherche Scientifique
Guanidine-13C,15N3 hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in protein folding studies due to its strong denaturing properties.
Medicine: Utilized in metabolic studies to trace the fate of guanidine derivatives in biological systems.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Guanidine-13C,15N3 hydrochloride is primarily related to its ability to disrupt hydrogen bonding and destabilize protein structures. This denaturing effect is due to the strong chaotropic nature of guanidine, which interferes with the hydrophobic interactions that stabilize protein folding. The isotopic labeling allows for precise tracking and quantification in various experimental setups .
Comparaison Avec Des Composés Similaires
Guanidine hydrochloride: The non-labeled version of Guanidine-13C,15N3 hydrochloride.
Guanidine thiocyanate: Another strong chaotropic agent used in protein denaturation.
Urea: A commonly used protein denaturant with similar applications.
Uniqueness: this compound is unique due to its isotopic labeling, which provides enhanced capabilities for tracing and quantification in research applications. This makes it particularly valuable in studies requiring precise measurement of molecular interactions and metabolic pathways .
Propriétés
IUPAC Name |
(13C)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1,2+1,3+1,4+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJJBBJSCAKJQF-UJNKEPEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=[15NH])([15NH2])[15NH2].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584441 | |
| Record name | (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285977-73-3 | |
| Record name | (~13~C,~15~N_3_)Guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285977-73-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)-(9CI)](/img/structure/B56230.png)








